molecular formula C26H40ClN5O B1247779 agelasine H

agelasine H

Cat. No.: B1247779
M. Wt: 474.1 g/mol
InChI Key: JCJDVOXFAVJIGQ-FSJVCONXSA-M
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Description

Agelasine H is a diterpene alkaloid isolated from marine sponges of the genus Agelas, particularly Agelas mauritiana collected in Yap Island, Micronesia . Structurally, it features a bicyclic clerodane diterpene skeleton linked to a 9-methyladeninium purine moiety via a methylene bridge at position N-7′ . Key stereochemical features include:

  • Absolute configuration: Suggested as 5R, 8R, 9S based on optical rotation ([α]²⁵D = −63.9 in HCO2⁻) compared to related compounds like agelasine C .
  • Key functional groups: A cis orientation of the C-17 and C-20 methyl groups (δC-20 = 0.94 ppm) and an E-configuration at the Δ¹³,¹⁴ double bond, confirmed by NOESY correlations between H-14/H-12b and H₂-15/H₃-16 .

This compound exhibits moderate bioactivity, though it is notably inactive against Staphylococcus aureus, Aspergillus niger, and Saccharomyces cerevisiae at concentrations ≤200 μg/mL . Its structural complexity and stereochemical variability make it a focal point for comparative studies with other agelasines.

Properties

Molecular Formula

C26H40ClN5O

Molecular Weight

474.1 g/mol

IUPAC Name

[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol;chloride

InChI

InChI=1S/C26H40N5O.ClH/c1-18(11-14-31-17-30(5)24-22(31)23(27)28-16-29-24)9-12-25(3)19(2)10-13-26(4)20(15-32)7-6-8-21(25)26;/h7,11,16-17,19,21,32H,6,8-10,12-15H2,1-5H3,(H2,27,28,29);1H/q+1;/p-1/b18-11+;/t19-,21-,25+,26-;/m0./s1

InChI Key

JCJDVOXFAVJIGQ-FSJVCONXSA-M

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CCC=C2CO)C.[Cl-]

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2CO)C.[Cl-]

Synonyms

agelasine H

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features of Agelasine H and Related Agelasines
Compound Source Key Structural Differences vs. This compound Optical Rotation ([α]D) Bioactivity Highlights
This compound Agelas mauritiana (Yap Island) Reference compound: Clerodane skeleton, N-3′-methyladeninium, cis C-17/C-20 methyls −63.9 (HCO2⁻) Inactive against S. cerevisiae
Agelasine C Agelas spp. (Caribbean) N-9′-methyladeninium (vs. N-3′ in H); trans C-17/C-20 methyls −55.1 (Cl⁻) Potent antimicrobial activity
Agelasine B Agelas citrina (Yucatán) Same clerodane skeleton but differing stereochemistry at C-10; trans-fused methyl groups −21.5 (Cl⁻) Inhibits S. cerevisiae at 10 μg/mL
Agelasine D Agelas mauritiana (Solomon Is.) Rearranged labdane skeleton; exo-olefin at C-17 +10.4 (Cl⁻) Cytotoxic against A549 lung cancer cells
Agelasine T Unidentified Agelas (Okinawa) C-17 methyl at δC 30.7 (vs. δC 23.6 in H); stereochemical inversion at C-8 Not reported Antibacterial activity
Key Observations:

N-Methyl Position : this compound differs from agelasine C in the placement of the N-methyl group (N-3′ vs. N-9′), which significantly impacts bioactivity .

Stereochemistry : The cis orientation of C-17/C-20 methyls in H contrasts with the trans configuration in agelasine C, altering shielding effects in NMR (δC-20 = 0.94 ppm in H vs. δC-20 = 1.06 ppm in C) .

Skeleton Variability : Agelasine D’s labdane skeleton diverges from the clerodane backbone in H, reducing antimicrobial potency but enhancing cytotoxicity .

Bioactivity and Structure-Activity Relationships (SAR)

Table 2: Bioactivity Profiles of Selected Agelasines
Compound Antimicrobial Activity (MIC) Cytotoxicity (IC₅₀) Key SAR Insights
This compound Inactive against S. cerevisiae (≥200 μg/mL) Not reported N-3′ methylation and cis methyls reduce antimicrobial efficacy
Agelasine B Inhibits S. cerevisiae (10 μg/mL) 15 μM (A549) Trans methyls enhance membrane penetration
Agelasine C Broad-spectrum antimicrobial 25 μM (A549) N-9′ methylation optimizes purine-DNA interactions
Agelasine D Moderate antibacterial 8 μM (A549) Labdane skeleton improves cancer cell targeting
SAR Trends:
  • Purine Modifications : Methylation at N-9′ (agelasine C) enhances antimicrobial activity by stabilizing interactions with microbial DNA .
  • Diterpene Skeleton : Clerodane derivatives (H, B, C) show stronger antimicrobial effects, while labdane types (D) prioritize cytotoxicity .
  • Stereochemistry : Cis methyl groups (H) reduce bioactivity compared to trans configurations (C, B), likely due to altered membrane permeability .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating and identifying agelasine H from natural sources, and how can researchers validate purity?

  • Methodology : this compound is typically isolated via bioassay-guided fractionation using solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC). Structural elucidation relies on NMR (1D and 2D), mass spectrometry (HR-ESI-MS), and IR spectroscopy. Purity validation requires ≥95% homogeneity via HPLC with UV/Vis or ELSD detection, cross-referenced with published spectral data .
  • Experimental Design : Include controls such as reference standards and replicate runs to confirm reproducibility. Document solvent systems, column specifications, and detection parameters to align with NIH preclinical reporting guidelines .

Q. How do researchers design cytotoxicity assays to evaluate this compound’s bioactivity, and what are common sources of variability?

  • Methodology : Use cell lines (e.g., cancer cells like HeLa or MCF-7) in dose-response assays (e.g., MTT or SRB assays). IC50 values should be calculated using nonlinear regression models (e.g., GraphPad Prism). Variability arises from cell passage number, incubation time, and solvent effects (e.g., DMSO concentration ≤0.1%). Normalize data to vehicle controls and include triplicate measurements .
  • Data Contradiction Analysis : Discrepancies between studies may stem from differences in cell culture conditions or assay sensitivity. Cross-validate findings with alternative methods (e.g., apoptosis assays via flow cytometry) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodology : Employ orthogonal approaches:

  • Target identification : Use affinity chromatography or thermal shift assays to confirm protein binding.
  • Pathway analysis : Combine RNA-seq and proteomics to map signaling pathways.
  • In silico validation : Molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., bacterial membrane proteins) .
    • Data Analysis : Apply meta-analysis frameworks to reconcile conflicting results, emphasizing effect sizes and confidence intervals. Address confounding variables (e.g., compound stability in assay media) .

Q. How can researchers optimize the synthetic yield of this compound analogs while maintaining bioactivity?

  • Methodology :

  • Synthetic routes : Compare total synthesis vs. semi-synthetic modification of natural this compound. Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Bioactivity retention : Test analogs in parallel bioassays (e.g., antimicrobial disk diffusion) and correlate structural features (e.g., terpene chain length) with activity via QSAR modeling .
    • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify yield-activity trade-offs and prioritize analogs with balanced profiles .

Methodological & Reporting Standards

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in preclinical models?

  • Guidelines : Use non-linear mixed-effects modeling (NLMEM) for in vivo pharmacokinetic studies. For in vitro data, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report effect sizes (e.g., Cohen’s d). Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization protocols .

Q. How should researchers address variability in this compound’s solubility and stability during experimental design?

  • Best Practices :

  • Solubility : Pre-screen solvents (e.g., aqueous buffers with cyclodextrins) via dynamic light scattering (DLS).
  • Stability : Conduct LC-MS stability tests under assay conditions (e.g., pH, temperature). Include stability controls in time-course experiments .

Data Presentation & Reproducibility

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

  • Essential Elements :

  • Chemical characterization : NMR spectra (with peak assignments), HR-MS data, and HPLC purity profiles.
  • Biological data : Raw dose-response curves, IC50/EC50 values with 95% CIs, and negative controls.
  • Reproducibility : Detailed protocols in Supplementary Information, aligned with MDAR or COPE guidelines .

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